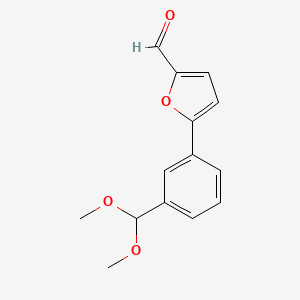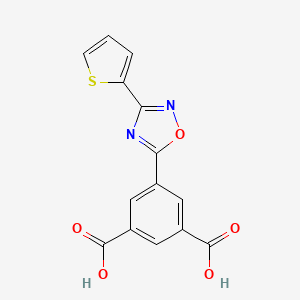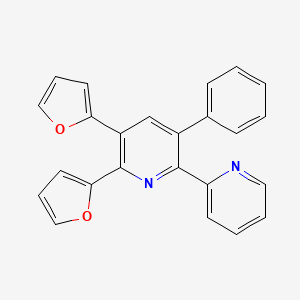
5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde: is an organic compound characterized by the presence of a furan ring substituted with a phenyl group that has dimethoxymethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde typically involves the reaction of 3-(dimethoxymethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-(3-(dimethoxymethyl)phenyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(3-(dimethoxymethyl)phenyl)furan-2-methanol.
Substitution: Formation of substituted derivatives on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes. Its interactions with biological macromolecules can provide insights into the mechanisms of enzyme action and the development of enzyme inhibitors.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The compound’s structural features make it a candidate for the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The furan ring and phenyl substituents contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds:
- 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde
- 5-(3-(Ethoxymethyl)phenyl)furan-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(3-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is unique due to the presence of dimethoxymethyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules. The specific electronic and steric effects of the dimethoxymethyl groups may lead to distinct chemical and biological properties, making this compound a valuable subject of study in various research fields.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-[3-(dimethoxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-14(17-2)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9,14H,1-2H3 |
InChI Key |
ITTJNAYTDTVOKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC(=C1)C2=CC=C(O2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)


![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)




![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)

![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)
